molecular formula C14H30 B1196613 2,3,5,8-Tetramethyldecane CAS No. 192823-15-7

2,3,5,8-Tetramethyldecane

Cat. No. B1196613
M. Wt: 198.39 g/mol
InChI Key: XTIADNINQBIUNR-UHFFFAOYSA-N
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Description

2,3,5,8-Tetramethyldecane is an alkane that is a derivative of decane, substituted by methyl groups at positions 2, 3, 5, and 8 . It has a molecular formula of C14H30 . It has been observed as a metabolite in cancer metabolism .


Molecular Structure Analysis

The molecular structure of 2,3,5,8-Tetramethyldecane consists of a decane backbone with methyl groups attached at the 2nd, 3rd, 5th, and 8th carbon atoms . The molecular weight is 198.388 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,8-Tetramethyldecane are not fully detailed in the search results. It is known to have a molecular weight of 198.388 Da .

Scientific Research Applications

  • Tetramethyl-substituted compounds, such as 2,3,5,8-Tetramethyldecane, are studied for their potential in medicinal chemistry. For instance, tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes are explored for their antimalarial activity. These compounds are designed as metabolically stable analogues of certain prototypes, and their activity is influenced by the degree of substitution and steric hindrance around the core rings (McCullough et al., 2000).

  • In the field of materials science, Tetramethyldecane derivatives are used in the synthesis and characterization of various materials. For example, they play a role in the synthesis of polymers and polymer networks with specific topological features, influencing properties like polydispersity and branching (Gong and Gibson, 1997).

  • Tetramethyl compounds are also significant in the synthesis of complex metallic compounds. They are used in the preparation of metal complexes, contributing to the understanding of metal incorporation into macrocyclic ligands and the mechanisms underlying these processes (Canales and Zimmer, 1991).

  • Furthermore, tetramethyldecane-related compounds are relevant in the development of novel sensors and diagnostic tools. For instance, crown ether derivatives are designed and synthesized for use in potassium sensors, which have applications in clinical and biological settings (Lindner et al., 1990).

Future Directions

The future directions of research and applications involving 2,3,5,8-Tetramethyldecane are not specified in the search results. Given its presence as a metabolite in cancer metabolism, it may be of interest in biomedical research .

properties

IUPAC Name

2,3,5,8-tetramethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-7-12(4)8-9-13(5)10-14(6)11(2)3/h11-14H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIADNINQBIUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(C)CC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337936
Record name 2,3,5,8-Tetramethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,8-Tetramethyldecane

CAS RN

192823-15-7
Record name 2,3,5,8-Tetramethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
S Kumar, S Negi - 3 Biotech, 2015 - Springer
The prime aim of the current work was to illustrate the components existing in repeatedly used cooking oil and to develop an economical process for the production of fatty acids from …
Number of citations: 30 link.springer.com
YS Wei, Z Yang, MY Zheng, P Gao - Chemistry and Industry of …, 2011 - cabdirect.org
The volatile constituents from the sporocarp of Armillaria luteo-virens (Alb. et Schwein.; Fr.) Sace. were obtained by solid phase micro-extraction-gas chromatography spectrometry-…
Number of citations: 0 www.cabdirect.org
EBE Kristiani, LH Nugroho, S Moeljopawiro… - Tropical Journal of …, 2016 - ajol.info
Purpose: To evaluate the cytotoxic activity of chloroform and water root extracts of Albertisia papuana Becc. on T47D cell line and identify the volatile compounds of the extracts. Methods…
Number of citations: 13 www.ajol.info
K Xu, Y Yi, J Deng, Y Wang, B Zhao, Q Sun, C Gong… - RSC …, 2022 - pubs.rsc.org
A comparison study on the freshness of rainbow trout (Oncorhynchus mykiss) fillets in the course of their sale was performed using near-infrared spectroscopy (NIRS), solid-phase …
Number of citations: 6 pubs.rsc.org
CE Stellick, MM Maddox, S Quezada - Metamorphosis, 2020 - metamorphosis.coplac.org
The oxeye daisy (Leucanthemum vulgare), is a prolific flowering species and noxious weed found in 49 countries worldwide. A factor that may contribute to the invasive success of L. …
Number of citations: 1 metamorphosis.coplac.org
A Jerbi, S Zehri, R Abdnnabi, N Gharsallah… - Journal of Essential …, 2016 - Taylor & Francis
The chemical composition, the antioxidant activity as well as the antibacterial activity of the essential oil and various extracts of Ephedra alata alenda grows in Tunisia were evaluated. …
Number of citations: 21 www.tandfonline.com
HJ Yeo, SY Lim, CH Park, CY Kim, R Sathasivam… - Antioxidants, 2022 - mdpi.com
Various metabolites act as plant defense molecules due to their antioxidant abilities. This study aimed to investigate the influence of UVB irradiation on the accumulation of metabolites, …
Number of citations: 4 www.mdpi.com
X Qiu, L Cao, R Han - Molecules, 2020 - mdpi.com
The artificial production of Ophiocordyceps sinensis mycelia and fruiting bodies and the Chinese cordyceps has been established. However, the volatile components from these O. …
Number of citations: 18 www.mdpi.com
F Achimón, VD Brito, RP Pizzolitto, JA Zygadlo - Journal of Fungi, 2022 - mdpi.com
The aim of the present study was to evaluate the effect of different carbon sources on the hydrocarbon-like volatile organic compounds (VOCs) of Fusarium verticillioides strain 7600 …
Number of citations: 9 www.mdpi.com
RFC Belo, R Augusti, PSN Lopes… - Food Science and …, 2013 - SciELO Brasil
In order to determine the variability of pequi tree (Caryocar brasiliense Camb.) populations, volatile compounds from fruits of eighteen trees representing five populations were extracted …
Number of citations: 8 www.scielo.br

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